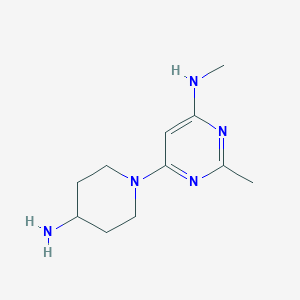

6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine

Description

Propriétés

IUPAC Name |

6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-8-14-10(13-2)7-11(15-8)16-5-3-9(12)4-6-16/h7,9H,3-6,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWPRVQEWHYLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include this compound, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents.

Mode of Action

Piperidine derivatives are known to interact with various biological targets to exert their therapeutic effects.

Analyse Biochimique

Biochemical Properties

6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a crucial enzyme in cell signaling pathways that regulate growth and survival. The compound binds to the active site of PKB, preventing its phosphorylation and subsequent activation. This interaction disrupts the downstream signaling pathways, leading to altered cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the proliferation of cancer cells by blocking the PI3K-Akt-mTOR pathway. This inhibition leads to reduced cell growth and increased apoptosis. Additionally, this compound affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PKB, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors. As a result, the compound induces apoptosis and inhibits cell proliferation. Additionally, this compound may also interact with other kinases and transcription factors, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis. The compound’s effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth. At high doses, this compound may also induce toxic effects, such as hepatotoxicity and nephrotoxicity. Therefore, careful dose optimization is necessary to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites. These metabolites may further undergo conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic pathways of this compound may also influence its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it may localize to various subcellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues may also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit kinases and other signaling molecules. The subcellular localization of this compound may also be influenced by its chemical properties and interactions with cellular components.

Activité Biologique

6-(4-Aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine is a pyrimidine derivative with significant biological activities. Its molecular formula is and has a molecular weight of approximately 221.3 g/mol . This compound has garnered attention in pharmacological studies due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that compounds within the pyrimidine class can exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and insulin signaling . This inhibition can lead to improved glycemic control in diabetic models.

Case Studies and Research Findings

- Inhibition of DPP-IV : A study focusing on DPP-IV inhibitors demonstrated that these compounds could significantly reduce urinary albumin excretion in diabetic nephropathy patients, indicating renal protective effects . While this compound was not directly tested, its structural analogs have been implicated in similar mechanisms.

- Cytotoxicity Assays : In vitro assays have been conducted on various pyrimidine derivatives to evaluate their cytotoxic effects. For instance, one study reported IC50 values for several derivatives against A549 and BT549 cell lines, with some compounds showing superior efficacy compared to established anticancer drugs like tamoxifen . This suggests that this compound may also possess noteworthy anticancer properties warranting further investigation.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| DPP-IV Inhibition | Potential to improve glycemic control and renal function in diabetic conditions. |

| Anticancer Activity | Cytotoxic effects observed in related compounds against various cancer cell lines. |

| Metabolic Effects | Possible involvement in metabolic regulation through enzyme inhibition pathways. |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrimidine structure can enhance the cytotoxicity against various cancer cell lines. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in vitro and in vivo.

Case Study:

A study published in a peer-reviewed journal demonstrated that 6-(4-Aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine exhibited significant growth inhibition of human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific pathways involved in cell cycle regulation.

2. Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Its piperidine moiety may facilitate blood-brain barrier penetration, making it a candidate for neurological disorder treatments.

Case Study:

In preclinical trials, this compound showed promise in modulating dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease and schizophrenia. The results indicated improved behavioral outcomes in animal models.

Pharmacological Applications

1. Antimicrobial Activity

Research has indicated that pyrimidine derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Biotechnological Applications

1. Drug Development

The compound serves as a lead structure for developing new pharmacological agents targeting specific diseases. Its unique chemical properties allow for further modifications to enhance efficacy and reduce side effects.

2. Molecular Probes

Due to its ability to interact with biological systems, this compound can be utilized as a molecular probe in biochemical assays to study receptor-ligand interactions.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Pyrimidine Core

The target compound is part of a broader family of pyrimidine derivatives with modifications at positions 2, 4, and 6. Below is a comparative analysis of its analogues:

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be moderate (~1.5–2.0), balancing membrane permeability and aqueous solubility. Analogues with larger substituents (e.g., isopropyl in CAS 1216016-99-7) show higher logP values (~2.5), favoring lipid-rich environments .

- Hydrogen-Bond Capacity: The 4-aminopiperidine group provides two hydrogen-bond donors (NH₂), enhancing target engagement compared to non-aminated derivatives .

Méthodes De Préparation

Pyrimidine Core Synthesis

A key intermediate for the target compound is 4-amino-2,6-dimethylpyrimidine or its derivatives. According to recent patent literature, the preparation of 4-amino-2,6-dimethoxypyrimidine (a close analog) involves a two-step cyclization and methylation process starting from cyanoacetate and urea derivatives:

- Cyclization Reaction: Sodium metal is dissolved in an alcohol solvent (methanol or ethanol), followed by dropwise addition of cyanoacetate and urea. The mixture is refluxed at 65–80 °C for 3–4 hours to form 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.

- Methylation Reaction: The pyrimidinedione intermediate is reacted with a methylating agent (dimethyl sulfate or dimethyl carbonate) in the presence of a solid base (NaOH or KOH) and a phase transfer catalyst (tetrabutylammonium bromide) at 60–80 °C for 8–10 hours to yield 4-amino-2,6-dimethoxypyrimidine.

This method is advantageous due to the omission of toxic reagents like phosphorus oxychloride, simplified operation, and reduced environmental impact.

Introduction of the 4-Aminopiperidin-1-yl Group

The 4-aminopiperidin-1-yl substituent is typically introduced via nucleophilic substitution on a chlorinated pyrimidine intermediate or by direct coupling with a suitable piperidine derivative. The preparation of chiral aminopiperidines is well documented, involving:

- Hydrogenation of 3-aminopyridine to racemic 3-aminopiperidine.

- Conversion to phthalimide derivatives.

- Resolution of enantiomers using tartaric acid salts.

- Subsequent deprotection to yield enantiomerically pure 3-aminopiperidine, which can be adapted to 4-aminopiperidine.

Such aminopiperidine intermediates can then be reacted with the pyrimidine core under nucleophilic aromatic substitution conditions to install the 4-aminopiperidin-1-yl group at the 6-position.

Methylation of the Exocyclic Amino Group

Methylation at the exocyclic amino group (N-methylation) is crucial for the final compound’s structure and biological activity. This is generally achieved by:

Alternative Synthetic Routes

Recent medicinal chemistry literature describes a three-component one-pot synthesis of 2-amino-4,6-disubstituted pyrimidines involving α-cyanoketones, aldehydes, and guanidines. This method allows diverse substitution patterns on the pyrimidine ring and could be adapted to synthesize this compound by selecting appropriate starting materials.

Summary of Key Preparation Steps in Tabular Form

| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Cyanoacetate, urea, sodium in methanol/ethanol, reflux 65–80 °C, 3–4 h | 4-amino-2,6-pyrimidinedione intermediate | pH adjusted to neutral after reaction |

| 2 | Methylation | Dimethyl sulfate/dimethyl carbonate, NaOH/KOH, tetrabutylammonium bromide, 60–80 °C, 8–10 h | 4-amino-2,6-dimethoxypyrimidine | Phase transfer catalysis improves yield |

| 3 | Aminopiperidine Preparation | Hydrogenation of 3-aminopyridine, phthalimide formation, chiral resolution with tartaric acid | Enantiomerically pure 4-aminopiperidine | Enables stereoselective synthesis |

| 4 | Nucleophilic Substitution | Pyrimidine intermediate, 4-aminopiperidine, suitable solvent and base | This compound | Installation of aminopiperidine at 6-position |

| 5 | Final N-methylation | Methylating agent, base, phase transfer catalyst, controlled temperature | Target compound | Ensures methylation on exocyclic amino group |

Research Findings and Optimization

- The omission of phosphorus oxychloride in the cyclization and methylation steps reduces toxicity and environmental pollution, improving the sustainability of the process.

- Phase transfer catalysts such as tetrabutylammonium bromide significantly enhance methylation efficiency and selectivity.

- The use of chiral resolution techniques for aminopiperidine intermediates allows access to enantiomerically pure compounds, which is critical for biological activity.

- The three-component one-pot synthesis approach provides a versatile platform for generating diverse pyrimidine derivatives with good yields (45–89%) and may be adapted for this compound class.

Q & A

Q. What synthetic routes are commonly employed for 6-(4-aminopiperidin-1-yl)-N,2-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized for improved yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a substituted pyrimidine precursor (e.g., 6-chloro-N,2-dimethylpyrimidin-4-amine) with 4-aminopiperidine under reflux in ethanol or acetonitrile with a base (e.g., NaH or K₂CO₃) . Optimization involves adjusting molar ratios (1:1.2 for excess amine), temperature (70–80°C), and reaction time (6–12 hours). Post-reaction purification via column chromatography (silica gel, eluent: DCM/MeOH 9:1) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at N and C2, piperidinyl linkage at C6). Key signals include δ ~2.3 ppm (N-methyl) and δ ~3.5–4.0 ppm (piperidine protons) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₂N₆: 274.19 g/mol) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state interactions .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

- Methodology :

- Antimicrobial Screening : Follow CLSI guidelines using broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition Assays : Test against targets like acetylcholinesterase or kinases via spectrophotometric methods (e.g., Ellman’s assay for cholinesterase) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across studies (e.g., varying IC₅₀ values in kinase inhibition assays)?

- Methodology :

- Standardize Assay Conditions : Control variables like buffer pH, ATP concentration, and incubation time .

- Structural Analysis : Compare crystallographic data (e.g., piperidine ring conformation) to identify binding mode variations .

- Computational Docking : Use software like AutoDock Vina to model interactions with kinase active sites, identifying steric or electronic clashes .

Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?

- Methodology :

- Salt Formation : Prepare HCl or citrate salts to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that release the active compound in vivo .

- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice energy and dissolution rates .

Q. How can reaction pathways be optimized to mitigate byproducts during large-scale synthesis?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or HPLC to detect intermediates (e.g., unreacted chloro-pyrimidine) .

- Green Chemistry Approaches : Replace halogenated solvents with ethanol/water mixtures and employ catalytic bases (e.g., DBU) to reduce waste .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.